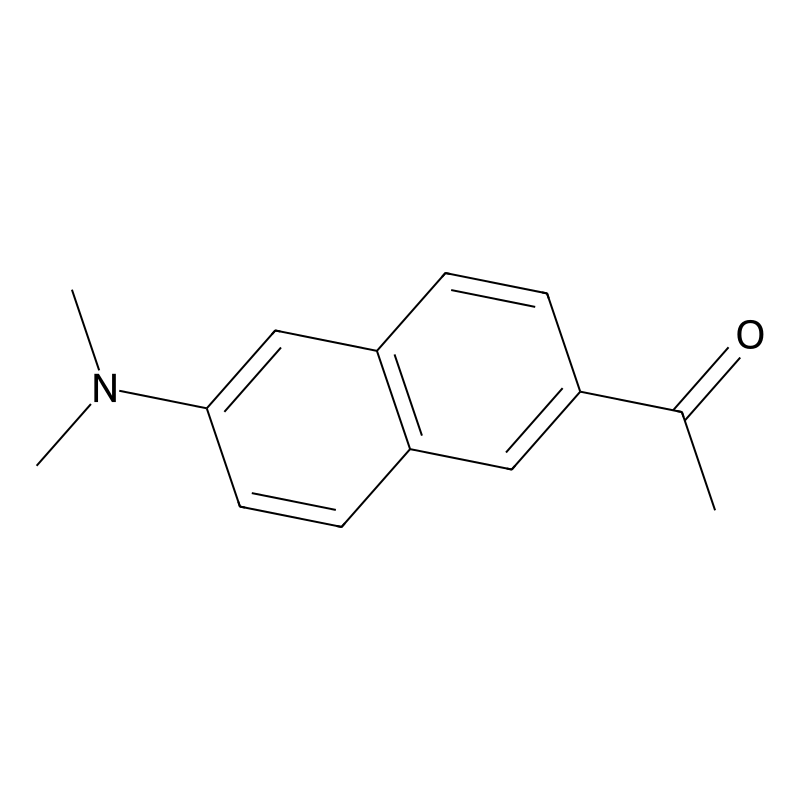1-(6-(Dimethylamino)naphthalen-2-yl)ethanone

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Synonyms
Canonical SMILES
Potential Applications:
-(6-(Dimethylamino)naphthalen-2-yl)ethanone, also known by its CAS number 68520-00-3, is a research compound with potential applications in various scientific fields, including:
Drug Discovery
This compound's structure incorporates both an aromatic naphthalene ring and a dimethylamino group, which are common features in many biologically active molecules. This has led researchers to investigate its potential as a lead compound for developing new drugs, particularly those targeting specific enzymes or receptors in the body [].
Material Science
The aromatic ring system and the electron-donating dimethylamino group in 1-(6-(Dimethylamino)naphthalen-2-yl)ethanone can influence its physical and chemical properties. This makes it a potential candidate for the development of novel materials with specific functionalities, such as organic light-emitting diodes (OLEDs) or photovoltaics.
1-(6-(Dimethylamino)naphthalen-2-yl)ethanone, also known by its CAS number 68520-00-3, is a naphthalene derivative characterized by the presence of a dimethylamino group at the 6-position of the naphthalene ring and an ethanone functional group. Its molecular formula is C₁₄H₁₅NO, and it has a molecular weight of approximately 229.28 g/mol. This compound is notable for its potential applications in organic synthesis and materials science due to its unique structural features.
The chemical reactivity of 1-(6-(Dimethylamino)naphthalen-2-yl)ethanone has been explored in various studies, particularly in the context of fluorescence. The compound can undergo several reactions, including:
- Nucleophilic Substitution: The ethanone moiety can participate in nucleophilic attack, leading to the formation of various derivatives.
- Condensation Reactions: The compound can react with aldehydes or ketones under acidic or basic conditions to form larger molecular structures.
- Fluorescence Studies: Research indicates that this compound exhibits fluorescence properties, making it useful in photophysical studies and applications in sensors .
Several synthesis methods have been reported for 1-(6-(Dimethylamino)naphthalen-2-yl)ethanone:
- Acetylation of Naphthalene Derivatives: The most common method involves the acetylation of 6-dimethylaminonaphthalene using acetic anhydride or acetyl chloride.
- Rearrangement Reactions: Some studies have explored rearrangements involving the transformation of related compounds into 1-(6-(Dimethylamino)naphthalen-2-yl)ethanone through various catalytic processes .
- One-Pot Synthesis: Recent advancements include one-pot synthesis methods that streamline the process by combining multiple steps into a single reaction vessel.
1-(6-(Dimethylamino)naphthalen-2-yl)ethanone has several potential applications:
- Fluorescent Dyes: Due to its fluorescence properties, it can be used in biological imaging and as a fluorescent probe.
- Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex organic molecules.
- Material Science: Its unique properties may lend themselves to applications in developing new materials, particularly in electronics and photonics.
Interaction studies involving 1-(6-(Dimethylamino)naphthalen-2-yl)ethanone mainly focus on its behavior in biological systems and its interactions with other chemical species. Key areas include:
- Binding Affinity Studies: Investigations into how this compound interacts with proteins or enzymes could reveal its potential as a therapeutic agent.
- Fluorescence Quenching: Studies on how various substances affect its fluorescence can help understand its utility in sensing applications.
Several compounds share structural similarities with 1-(6-(Dimethylamino)naphthalen-2-yl)ethanone. Here are some notable examples:
| Compound Name | Structure Features | Unique Aspects |
|---|---|---|
| 1-(6-(Dimethylamino)naphthalen-2-yl)propan-1-one | Similar naphthalene structure with a propanone group | Different carbon chain length affecting reactivity |
| 1-Acetyl-naphthalene | Acetyl group at position 1 of naphthalene | Lacks dimethylamino group; different reactivity profile |
| N,N-Dimethyl-naphthalenamine | Contains amino group instead of ethanone | Exhibits different biological activity |
The uniqueness of 1-(6-(Dimethylamino)naphthalen-2-yl)ethanone lies in its specific combination of the dimethylamino group and the ethanone functionality, which may impart distinct chemical and physical properties compared to these similar compounds.








